![molecular formula C15H11ClF3NO B154642 6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one CAS No. 253663-53-5](/img/structure/B154642.png)
6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one
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Description
6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one, also known as 6-chloro-4-ethynyl-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one, is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of properties, including a high reactivity, low toxicity, and low cost. In addition, the compound has been studied for its potential use in the synthesis of various drugs and other compounds.
Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives are highly significant in medicinal chemistry due to their broad range of pharmacological activities. They exhibit anticancer, antiviral, anti-microbial, antifungal, anti-inflammatory, and anti-platelet aggregation activities, making them important drug intermediates .
Therapeutic Potential
Quinoline and its derivatives are present in various drugs with notable therapeutic potential. They are used as anti-malarial, antibacterial (such as fluoroquinolones), anticancer, local anesthetic, and anti-tubercular drugs .
Antibacterial Properties
Quinoline derivatives have been recognized for their antibacterial properties. They are used to produce nicotinic acid which prevents pellagra in humans and are involved in the synthesis of other chemicals .
Photovoltaic Applications
In the field of third-generation photovoltaics, quinoline derivatives have gained popularity due to their chemical properties that are beneficial for photovoltaic cells .
Organic Synthesis
The synthesis methods of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized, focusing on catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Multicomponent Reactions (MCRs)
Quinoline derivatives are synthesized through MCRs as an efficient and versatile strategy in organic synthesis. MCRs allow for constructing complex molecular architectures in a single step using multiple starting materials .
properties
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMTWEKKZZHRRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |
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